Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)-
Brand Name: Vulcanchem
CAS No.: 123794-64-9
VCID: VC17145214
InChI: InChI=1S/C15H17ClN2O4/c1-19-11-6-9(7-12(20-2)14(11)21-3)5-10-8-13(16)18-15(17-10)22-4/h6-8H,5H2,1-4H3
SMILES:
Molecular Formula: C15H17ClN2O4
Molecular Weight: 324.76 g/mol

Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)-

CAS No.: 123794-64-9

Cat. No.: VC17145214

Molecular Formula: C15H17ClN2O4

Molecular Weight: 324.76 g/mol

* For research use only. Not for human or veterinary use.

Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- - 123794-64-9

Specification

CAS No. 123794-64-9
Molecular Formula C15H17ClN2O4
Molecular Weight 324.76 g/mol
IUPAC Name 4-chloro-2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine
Standard InChI InChI=1S/C15H17ClN2O4/c1-19-11-6-9(7-12(20-2)14(11)21-3)5-10-8-13(16)18-15(17-10)22-4/h6-8H,5H2,1-4H3
Standard InChI Key DRAURIOHXMXMFM-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)CC2=CC(=NC(=N2)OC)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a pyrimidine ring substituted at the 2-, 4-, and 6-positions. The 2-position contains a methoxy group (OCH3-\text{OCH}_3), while the 4-position is chlorinated. The 6-position is modified with a (3,4,5-trimethoxyphenyl)methyl group, introducing a bulky aromatic substituent that enhances steric and electronic interactions. Key physicochemical properties include:

PropertyValue
Molecular FormulaC15H17ClN2O4\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_{2}\text{O}_{4}
Molecular Weight324.76 g/mol
CAS Number123794-64-9
StabilityStable under standard conditions

X-ray diffraction studies of analogous pyrimidine derivatives reveal that such substitutions induce nonplanar conformations, which may influence binding to biological targets . For example, dihedral angles between aromatic rings in related compounds range from 34.5° to 89.2°, suggesting flexibility in molecular docking .

Biological Activities and Mechanisms

Pyrimidine derivatives are renowned for their enzyme-inhibitory properties. This compound’s trimethoxyphenylmethyl group resembles motifs found in kinase inhibitors, such as TAK-733 (a MEK/ERK inhibitor) and PD-173955 (an Abl kinase inhibitor) . Potential mechanisms include:

  • Dihydrofolate Reductase (DHFR) Inhibition: Analogous compounds like pyrido[2,3-d]pyrimidines exhibit nanomolar affinity for DHFR, a target in antifolate therapies .

  • Kinase Modulation: The trimethoxyphenyl group may interact with ATP-binding pockets in kinases, similar to BOS172722, a TTK kinase inhibitor .

Spectroscopic and Thermal Characterization

Experimental characterization of pyrimidine derivatives typically employs:

  • FT-IR/Raman Spectroscopy: To identify functional groups (e.g., C–Cl stretching at 550–650 cm⁻¹, C–N vibrations at 1,350–1,500 cm⁻¹) .

  • NMR Spectroscopy: 1H^1\text{H} NMR peaks for methoxy groups appear near δ 3.8–4.0 ppm, while aromatic protons resonate at δ 6.5–8.0 ppm .

  • Thermogravimetric Analysis (TGA): Decomposition temperatures above 300°C indicate high thermal stability, critical for pharmaceutical formulation .

For instance, the structurally similar compound DMS (C15H17N3O2S\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}) exhibits a melting point of 214–216°C and a decomposition onset at 300°C .

Comparative Analysis with Related Compounds

The table below contrasts key features of this compound with analogous pyrimidine derivatives:

Compound NameTargetBinding Affinity (kcal/mol)Reference
4-Chloro-6-((3,4,5-trimethoxyphenyl)methyl)-pyrimidineDHFR/Kinases (predicted)N/A
DMS (Pyrimidine-4,6-diamine derivative)3E5A Protein−8.1
PD-173955 (Pyrido[2,3-d]pyrimidine)Abl Kinase−9.2

Structural differences, such as the absence of a pyrido ring in the target compound, may reduce kinase affinity compared to PD-173955 but enhance selectivity for DHFR .

Future Directions and Applications

Emerging applications for this compound include:

  • Photonic Devices: Pyrimidines with high third-order nonlinear susceptibility (χ(3)\chi^{(3)}) values, such as DMS (χ(3)=65.41×1020m2/V2\chi^{(3)} = 65.41 \times 10^{-20} \, \text{m}^2/\text{V}^2), are used in optical limiters . Functionalization with electron-donating groups (e.g., –OCH₃) could further enhance nonlinear optical properties.

  • Targeted Cancer Therapies: Structural optimization to improve blood-brain barrier penetration or reduce off-target effects is critical. Hybrid molecules combining pyrimidine and trimethoxyphenyl motifs may synergize tubulin polymerization inhibition with kinase modulation .

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